2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol
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Overview
Description
2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of the pyrrolopyrimidine core structure is a key feature that contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized from dimethyl malonate through a series of reactions, including cyclization and chlorination.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or other methoxy-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol involves inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The molecular targets include various kinases such as CDK2, EGFR, and VEGFR2 .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolopyrimidine core and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar inhibitory activities against kinases.
Uniqueness
2-((4-Amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)ethanol is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor . This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
115093-87-3 |
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Molecular Formula |
C9H11ClN4O2 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
2-[(4-amino-5-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H11ClN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13) |
InChI Key |
LOXAXVNOMXXLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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